molecular formula C15H21N3O2 B6503736 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1351619-03-8

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea

Cat. No. B6503736
CAS RN: 1351619-03-8
M. Wt: 275.35 g/mol
InChI Key: CEFRDAXTGOYHAJ-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, also known as 5-oxo-4-t-butyl-1-pyrrolidinecarboxylic acid tert-butyl ester, is a synthetic compound that has been used in a variety of research applications. It is a white to off-white crystalline solid that is soluble in organic solvents, such as ethanol and diethyl ether. Its structure consists of a tert-butyl group attached to a pyrrolidine ring, with a carbonyl group at the end. The compound has been used in various scientific research applications, such as drug design, synthetic organic chemistry, and biochemistry.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in drug design, as a starting material for the synthesis of other compounds, and in biochemistry. In drug design, 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used as a model compound to study the interactions between drugs and their targets. In synthetic organic chemistry, the compound has been used as a starting material for the synthesis of other compounds. In biochemistry, the compound has been used to study the effects of other compounds on the biochemical and physiological processes of living organisms.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, causing changes in their activity. This may lead to changes in the biochemical and physiological processes of the organism, depending on the target proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain proteins and enzymes, leading to changes in the biochemical and physiological processes of the organism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester in laboratory experiments include its availability, low cost, and ease of synthesis. It can also be used as a model compound to study the interactions between drugs and their targets. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.

Future Directions

Future research on 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester should focus on understanding its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential applications in drug design, synthetic organic chemistry, and biochemistry. Other potential areas of research include the development of new synthesis methods and the exploration of new uses for the compound.

Synthesis Methods

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester can be synthesized from the reaction of tert-butyl bromide and 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is isolated by the addition of aqueous hydrochloric acid. The product is then purified by recrystallization.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFRDAXTGOYHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea

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